N-Ethyl-O-toluenesulfonamide
Overview
Description
N-Ethyl-O-toluenesulfonamide is a chemical compound that is related to the family of toluenesulfonamides. While the provided papers do not directly discuss N-Ethyl-O-toluenesulfonamide, they do provide valuable information on related compounds and their properties, which can be used to infer certain aspects about N-Ethyl-O-toluenesulfonamide.
Synthesis Analysis
The synthesis of related toluenesulfonamide compounds involves various chemical reactions. For instance, the synthesis of N-(9-xanthyl)-4-toluenesulfonamides is achieved through an addition–cyclization cascade involving arynes, which are generated and trapped in situ using salicyl N-tosylimines and silylaryl triflates in the presence of CsF . This method showcases the potential for creating toluenesulfonamide derivatives through the use of arynes and could be applicable to the synthesis of N-Ethyl-O-toluenesulfonamide.
Molecular Structure Analysis
The molecular structure of toluenesulfonamide derivatives can be complex. The structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide was determined using a combination of X-ray powder diffraction, solid-state NMR, and molecular modeling . This multi-technique approach could be applied to determine the structure of N-Ethyl-O-toluenesulfonamide, providing insights into its molecular conformation and supramolecular arrangements.
Chemical Reactions Analysis
Toluenesulfonamide derivatives can undergo various chemical reactions. For example, N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide can be treated with base to generate N-methylene-p-toluenesulfonamide, which then reacts with nucleophiles to form N-tosyl-aminomethylated compounds. These compounds can be further converted into N-tosylpyrroles using acid catalysts . This demonstrates the reactivity of toluenesulfonamide derivatives and suggests that N-Ethyl-O-toluenesulfonamide may also participate in similar reactions.
Physical and Chemical Properties Analysis
The solubility of o-toluenesulfonamide in various organic solvents has been measured, showing that its solubility increases with temperature . This data is crucial for understanding the behavior of toluenesulfonamide derivatives in different environments and could be indicative of the solubility characteristics of N-Ethyl-O-toluenesulfonamide. The use of models such as the NRTL model for fitting solubility data could also be relevant for studying the physical and chemical properties of N-Ethyl-O-toluenesulfonamide.
Scientific Research Applications
N-Ethyl-O-toluenesulfonamide has been used as a ligand in the synthesis of photoluminescent materials, showing bright blue emission at 417 nm, which could have applications in optoelectronics and display technologies (Noh, Choi, Ha, Jin, & Jung, 2008).
It is a compound with significant solubility properties in various organic solvents, a factor important in chemical engineering and formulation science (Wu & Li, 2019).
N-Ethyl-O-toluenesulfonamide derivatives have been studied as potential prodrug forms, particularly in the pharmaceutical industry (Larsen & Bundgaard, 1989).
Its utility in organic synthesis is demonstrated in its application for the highly regio- and stereoselective synthesis of haloamino ketones (Sun, Zhi, Han, Li, & Pan, 2010).
In coordination chemistry, derivatives of N-Ethyl-O-toluenesulfonamide have been used as ligands for metal coordination, which could have implications in catalysis and material science (Jacobs, Chan, & O'Connor, 2013).
The compound has been utilized in the synthesis of pyrrole compounds, demonstrating its versatility in organic chemistry (Kinoshita, Inomata, Hayashi, Kondoh, & Kotake, 1986).
In thermodynamics, its solubility and mixing properties have been studied, crucial for understanding its behavior in various environments and applications (Wu, Zhang, Di, Kang, & Bai, 2017).
N-Ethyl-O-toluenesulfonamide has been used in the development of continuous production methods in chemical manufacturing, specifically for the production of diazomethane precursors (Struempel, Ondruschka, & Stark, 2009).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATWUQFQFMZVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052416 | |
Record name | N-Ethyltoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonamide, N-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Ethyl-O-toluenesulfonamide | |
CAS RN |
1077-56-1 | |
Record name | N-Ethyl-o-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-o-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethyltoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyltoluene-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-O-TOLUENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y8J5WET03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-ETHYL-O-TOLUENESULFONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5782 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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